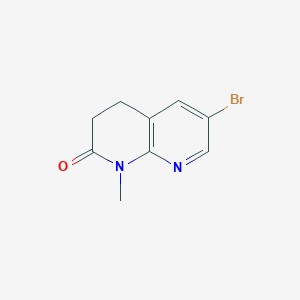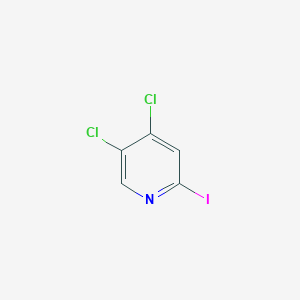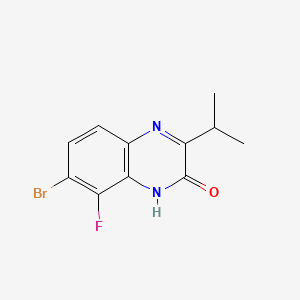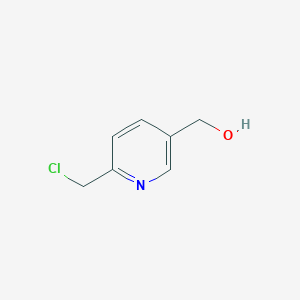![molecular formula C9H7F3O2 B13930405 Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- CAS No. 1214364-25-6](/img/structure/B13930405.png)
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-: is a chemical compound with the molecular formula C9H7F3O2 It is known for its unique structure, which includes a difluoromethoxy group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a difluoromethoxy-substituted benzene derivative with an acetylating agent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups contribute to its reactivity and ability to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-[5-(difluoromethoxy)-2,3-difluorophenyl]-
- Ethanone, 1-[5-(difluoromethoxy)-2-chlorophenyl]-
- Ethanone, 1-[5-(difluoromethoxy)-2-bromophenyl]-
Uniqueness
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
1214364-25-6 |
|---|---|
Fórmula molecular |
C9H7F3O2 |
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
1-[5-(difluoromethoxy)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-4-6(14-9(11)12)2-3-8(7)10/h2-4,9H,1H3 |
Clave InChI |
JYWHHAYENGUASJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)OC(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


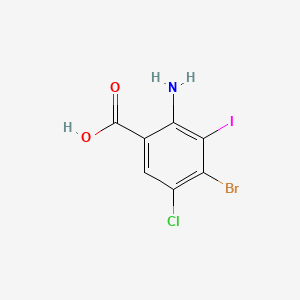
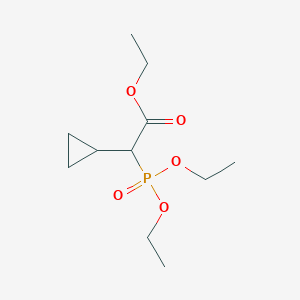
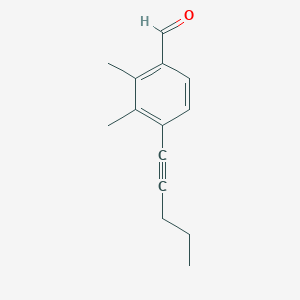
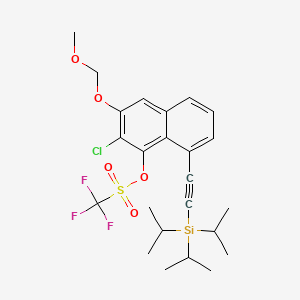
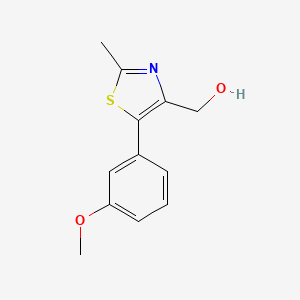
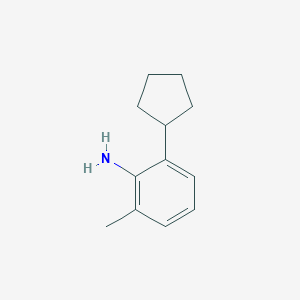
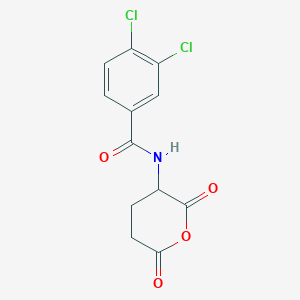
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
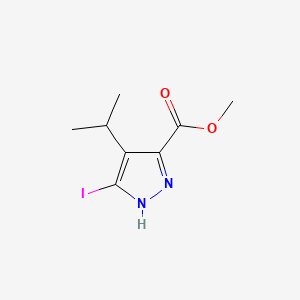
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
